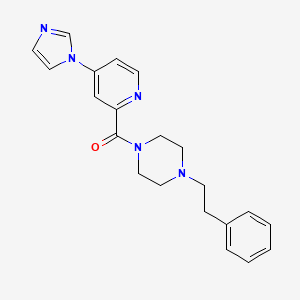

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSPAHAPWSXEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The piperazine derivative can be prepared by reacting phenethylamine with piperazine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the imidazole and piperazine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone moiety can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential as an antifungal agent, particularly against Aspergillus species. The structural features of the imidazole and piperazine moieties contribute to its bioactivity, making it a candidate for further development in antifungal therapies .

Anti-cancer Properties

Compounds containing imidazole and pyridine rings have shown promise in cancer therapy. Studies suggest that the interactions of this compound with biological targets could inhibit tumor growth. The mechanism of action may involve the modulation of signaling pathways associated with cancer cell proliferation and survival .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, particularly in the treatment of anxiety and depression. The compound's ability to interact with serotonin receptors positions it as a potential candidate for developing new antidepressants or anxiolytics .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of imidazole derivatives. The compound may help mitigate oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases .

Synthesis Techniques

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can be achieved through several methods, including:

- Claisen-Schmidt Condensation : This method involves reacting appropriate aldehydes and ketones under basic conditions to form the desired product.

- Multi-step Synthesis : Involves the sequential formation of the imidazole and piperazine components followed by coupling reactions to yield the final compound.

These methodologies not only ensure high yields but also allow for modifications that can enhance biological activity .

Case Study: Antifungal Activity

A study conducted by Bailey et al. (2021) demonstrated that derivatives of imidazole showed effective antifungal activity against Aspergillus species, suggesting that similar compounds could be developed into therapeutic agents .

Case Study: Neuropharmacological Research

Another investigation into the neuropharmacological effects of imidazole derivatives indicated that these compounds could significantly reduce anxiety-like behaviors in animal models, supporting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the central nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Imidazole-Pyridine Derivatives

- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Structural Differences: Contains a bipyridine scaffold instead of a single pyridine. The imidazole is methyl-substituted, and a 4-phenylenediamine group replaces the phenethylpiperazine.

Piperazine-Linked Benzimidazoles

- 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole (): Structural Differences: Uses a benzimidazole core instead of imidazole-pyridine, with a piperazinylmethyl linker. Functional Implications: Benzimidazole derivatives are known for antiviral and antiparasitic activities. The absence of a methanone group reduces steric hindrance, possibly improving binding to compact enzymatic pockets .

Piperazine Substituent Modifications

Phenethyl vs. Alkyl/Aryl Groups

- (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone (): Structural Differences: Replaces phenethyl with ethyl and trifluoromethylphenyl groups.

Methylpiperazine Derivatives

- (4-Methylpiperazin-1-yl)methanone derivatives (): Structural Differences: Features a methylpiperazine and triazolylphenyl group. Functional Implications: Methylpiperazine offers reduced steric bulk compared to phenethyl, possibly improving solubility but reducing CNS penetration .

Pharmacological and Physicochemical Properties

Key Research Findings and Implications

Structural Flexibility: The methanone linker in the target compound allows modular substitution, enabling optimization for specific targets (e.g., CNS vs. peripheral receptors) .

Phenethyl vs. Trifluoromethyl : Phenethyl enhances lipophilicity for CNS penetration, while trifluoromethyl groups () improve metabolic stability but may reduce solubility .

Core Heterocycles : Imidazole-pyridine systems (target compound) offer balanced hydrogen bonding and π-stacking, whereas bipyridines () prioritize fluorescence for imaging applications .

Biological Activity

The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone , often referred to by its structural components, is a small molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.4 g/mol. The structure features an imidazole ring, a pyridine moiety, and a phenethylpiperazine component, which contribute to its diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as an inhibitor of inducible nitric oxide synthase (iNOS) , which plays a critical role in the production of nitric oxide in inflammatory responses . This inhibition can lead to reduced inflammation and modulation of immune responses.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| iNOS Inhibition | Reduces nitric oxide production, potentially alleviating inflammatory conditions. |

| Antidepressant Effects | Related compounds have shown promise in modulating serotonin and dopamine pathways, suggesting potential antidepressant properties. |

| Anticancer Activity | Similar imidazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. |

Pharmacological Effects

- Anti-inflammatory Activity : The compound's ability to inhibit iNOS suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- CNS Activity : Given its structural similarity to known psychoactive compounds, it may exhibit effects on the central nervous system (CNS), potentially influencing mood and cognition.

- Anticancer Properties : Research indicates that imidazole derivatives can induce apoptosis in cancer cells, providing a pathway for further exploration in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer activity. The results indicated that certain modifications enhance cytotoxicity against breast cancer cell lines .

- Another research article focused on the anti-inflammatory properties of imidazole derivatives, demonstrating significant reductions in cytokine levels in vitro when treated with these compounds .

Q & A

Q. What are the optimal synthetic routes for (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

- Step 1: Coupling of 4-phenethylpiperazine with a pyridine-imidazole precursor via a carbonyl linker.

- Step 2: Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based for cross-coupling) to maximize yield and purity .

- Step 3: Purification using column chromatography or recrystallization, monitored by TLC and NMR . Key challenges include minimizing side reactions (e.g., imidazole ring oxidation) and ensuring regioselectivity in pyridine substitution .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., imidazole protons at δ 7.8–8.2 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the methanone bridge .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C22H23N5O) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Thermal Stability: Decomposition above 200°C (DSC/TGA data), with piperazine ring degradation as a primary pathway .

- pH Sensitivity: The imidazole moiety protonates below pH 6, altering solubility. Stability assays in buffers (pH 2–10) are recommended for pharmacological studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., receptors)?

- Molecular Docking: Use AutoDock or Schrödinger Suite to model binding to histamine H1/H4 receptors, leveraging the phenethylpiperazine moiety’s affinity for GPCRs .

- MD Simulations: Assess dynamic interactions (e.g., imidazole-water hydrogen bonding) over 100-ns trajectories to evaluate binding stability .

- QSAR Models: Correlate substituent effects (e.g., pyridine vs. pyrimidine) with activity using datasets from analogs .

Q. How can contradictory data on the compound’s receptor selectivity be resolved?

- Comparative Assays: Perform radioligand binding studies (e.g., 3H-mepyramine for H1) alongside functional assays (cAMP or Ca2+ flux) to distinguish affinity vs. efficacy .

- Structural Overlays: Compare X-ray structures of ligand-receptor complexes with analogs to identify steric clashes or favorable interactions .

- Meta-Analysis: Reconcile discrepancies by normalizing data across studies (e.g., adjusting for assay pH or cell line variability) .

Q. What strategies mitigate synthetic byproducts during piperazine functionalization?

- Protecting Groups: Temporarily block piperazine amines with Boc groups to prevent unwanted alkylation .

- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling efficiency and selectivity in the presence of heterocycles .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching .

Q. How does the compound’s conformational flexibility impact its pharmacophore model?

- Torsional Analysis: Rotatable bonds in the methanone bridge and phenethyl group allow multiple conformers. Use NOESY NMR or DFT calculations to identify dominant conformers .

- Pharmacophore Mapping: Overlay low-energy conformers with active analogs to define essential features (e.g., imidazole H-bond donors, aromatic π-stacking) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.